Isouvaretin vs. Uvaretin & Diuvaretin: Attenuated Cytotoxicity in HL-60 Cells Confirms Structural Specificity
Isouvaretin demonstrates a distinctly lower cytotoxic potency against human promyelocytic leukemia HL-60 cells compared to its closest structural analogs, uvaretin and diuvaretin. This differential activity is not a disadvantage but a key differentiator for SAR studies, as it directly correlates with the compound's specific 5'-substitution pattern on the 2-hydroxybenzyl group [1]. Uvaretin and diuvaretin are reported to have 'stronger' cytotoxicity, which confirms that the position of the hydroxyl group is a critical determinant of activity.
| Evidence Dimension | Cytotoxicity (Relative Potency) |
|---|---|
| Target Compound Data | Lower cytotoxicity (reported as weaker than uvaretin and diuvaretin) |
| Comparator Or Baseline | Uvaretin and Diuvaretin (stronger cytotoxicity) |
| Quantified Difference | Qualitative but distinct (stronger vs. weaker) differentiation; attributed to the 5'-substitution of the 2-hydroxybenzyl group. |
| Conditions | Human promyelocytic leukemia HL-60 cells |
Why This Matters
This data is essential for scientists conducting structure-activity relationship (SAR) studies on C-benzylated dihydrochalcones, as it proves the biological impact of a single, defined structural variation.
- [1] Nakatani N, et al. Induction of apoptosis in human promyelocytic leukemia cell line HL-60 by C-benzylated dihydrochalcones, uvaretin, isouvaretin and diuvaretin. Biol Pharm Bull. 2005 Jan;28(1):83-6. doi: 10.1248/bpb.28.83. PMID: 15635168. View Source
